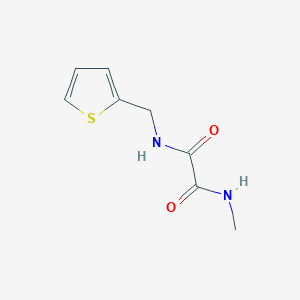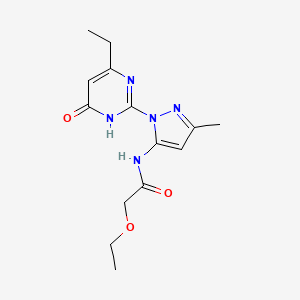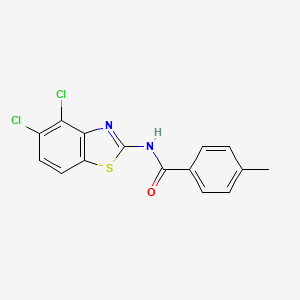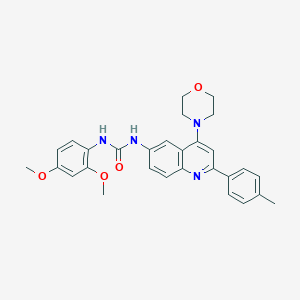
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, also known as DMQX, is a selective antagonist of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. AMPA receptors are composed of four subunits (GluA1-4), which form a tetrameric complex that can bind to glutamate and open a cation channel, leading to depolarization of the postsynaptic membrane. 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea binds to the ligand-binding domain of AMPA receptors and blocks the channel opening, thus reducing the excitatory synaptic transmission.
Biochemical and Physiological Effects:
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, thus reducing the excitotoxicity and neuronal damage. It can also increase the release of GABA, an inhibitory neurotransmitter that can counteract the excitatory effects of glutamate. 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It can also improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a useful tool for studying the role of AMPA receptors in various neurological disorders. It can be used to block the activity of AMPA receptors and investigate the downstream effects on neuronal function and behavior. 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has a high affinity and selectivity for AMPA receptors, which makes it a valuable pharmacological tool. However, 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has limitations in terms of its solubility and stability, which can affect its potency and efficacy. 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea also has potential off-target effects on other ionotropic glutamate receptors, which should be taken into consideration when interpreting the results.
Orientations Futures
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea. One direction is to investigate the potential therapeutic applications of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea. These compounds could have improved pharmacokinetic properties and reduced off-target effects. Another direction is to study the role of AMPA receptors in synaptic plasticity and learning and memory, and how 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea can modulate these processes. Finally, the development of new drug delivery systems for 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea could enhance its efficacy and reduce its potential side effects.
Méthodes De Synthèse
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is synthesized by reacting 4-morpholino-2-(p-tolyl)quinoline-6-amine with 1-(2,4-dimethoxyphenyl)urea in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the activity of AMPA receptors, which are involved in the excitatory neurotransmission in the brain. By blocking the activity of AMPA receptors, 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea can reduce the excitotoxicity and neuronal damage caused by excessive glutamate release. 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-4-6-20(7-5-19)26-18-27(33-12-14-37-15-13-33)23-16-21(8-10-24(23)31-26)30-29(34)32-25-11-9-22(35-2)17-28(25)36-3/h4-11,16-18H,12-15H2,1-3H3,(H2,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNZLHWTGHWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC)C(=C2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)
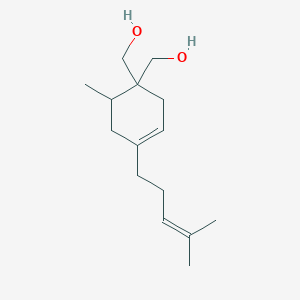
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
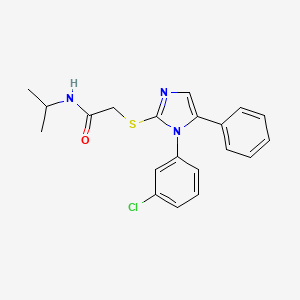
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)
![4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2883471.png)
